molecular formula C7H7BrClNO B13647824 2-Bromo-3-(chloromethyl)-4-methoxypyridine

2-Bromo-3-(chloromethyl)-4-methoxypyridine

Cat. No.: B13647824
M. Wt: 236.49 g/mol
InChI Key: ODIXVWSOLUBOKV-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-(chloromethyl)-4-methoxypyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-4-methoxypyridine involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of halogen atoms makes it a reactive intermediate in substitution and elimination reactions. The compound can form covalent bonds with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(chloromethyl)-4-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity in various chemical reactions. The methoxy group also contributes to its versatility in synthetic applications, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-3-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,4H2,1H3

InChI Key

ODIXVWSOLUBOKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Br)CCl

Origin of Product

United States

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